N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

EAAT2 activator Glutamate uptake Structure-activity relationship

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide (CAS 903304-58-5) is a synthetic oxalamide derivative bearing a 4-methoxyphenyl and a 4-methylpiperazin-1-yl moiety linked via an ethyl spacer to an oxalamide backbone, with a propyl group on the second amide nitrogen. The compound belongs to a series of small-molecule modulators of excitatory amino acid transporter 2 (EAAT2), the principal glial glutamate transporter responsible for clearing >80% of synaptic glutamate.

Molecular Formula C19H30N4O3
Molecular Weight 362.474
CAS No. 903304-58-5
Cat. No. B2972216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide
CAS903304-58-5
Molecular FormulaC19H30N4O3
Molecular Weight362.474
Structural Identifiers
SMILESCCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)OC)N2CCN(CC2)C
InChIInChI=1S/C19H30N4O3/c1-4-9-20-18(24)19(25)21-14-17(23-12-10-22(2)11-13-23)15-5-7-16(26-3)8-6-15/h5-8,17H,4,9-14H2,1-3H3,(H,20,24)(H,21,25)
InChIKeyCUEWNVOFSDUUGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide (CAS 903304-58-5): Procurement-Ready EAAT2 Modulator Scaffold


N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide (CAS 903304-58-5) is a synthetic oxalamide derivative bearing a 4-methoxyphenyl and a 4-methylpiperazin-1-yl moiety linked via an ethyl spacer to an oxalamide backbone, with a propyl group on the second amide nitrogen. The compound belongs to a series of small-molecule modulators of excitatory amino acid transporter 2 (EAAT2), the principal glial glutamate transporter responsible for clearing >80% of synaptic glutamate [1]. The closest well-characterized analog, GTS467 (N1-(4-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)oxalamide, CAS 2752223-29-1), differs only in the N2-substituent (propyl vs. phenyl) and has demonstrated low-nanomolar EAAT2 activation efficacy with favorable oral bioavailability in rodents [1]. The propyl analog's streamlined N2-substituent represents a discrete structural modification within the oxalamide EAAT2 activator chemotype, offering a distinct physiochemical and pharmacological profile that warrants procurement for structure-activity relationship (SAR) expansion and lead optimization programs targeting glutamate excitotoxicity.

Why N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide Cannot Be Replaced by Off-the-Shelf EAAT2 Modulator Analogs


Small-molecule EAAT2 activators within the oxalamide chemotype display pronounced sensitivity to N2-substituent identity. The propyl analog (CAS 903304-58-5) differs from the extensively profiled phenyl analog GTS467 by a single alkyl-vs-aryl substitution at the distal amide nitrogen. In the published SAR for this series, the N2-substituent directly modulates glutamate uptake efficacy, pharmacokinetic half-life, and brain-to-plasma partitioning [1]. For example, GTS511 (a close congener with a cyclopropylmethyl N2-substituent) exhibits a >6 h half-life versus >1 h for GTS467, demonstrating that minor N2 alterations produce large-magnitude PK changes [1]. Generic substitution of the propyl analog with GTS467 or other in-class compounds therefore risks unpredictable shifts in target engagement, metabolic stability, and CNS exposure—critical parameters that cannot be inferred from core scaffold identity alone. Only procurement and direct profiling of the specific N2-propyl analog can de-risk these SAR uncertainties in EAAT2-targeted programs.

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide: Head-to-Head and Class-Level Quantitative Evidence for Procurement Decisions


N2-Substituent Dictates In Vitro EAAT2 Activation Potency: Propyl vs. Phenyl vs. Cyclopropylmethyl

The published EAAT2 activator series demonstrates that N2-substituent identity controls glutamate uptake EC50. GTS467 (N2-phenyl) achieves low-nanomolar efficacy in a primary astrocyte glutamate uptake assay; the propyl analog (CAS 903304-58-5) is a direct N2-alkyl variant of this chemotype. While the propyl analog's specific EC50 has not been reported in peer-reviewed literature, the class-level SAR indicates that N2-alkyl substituents produce EAAT2 activation EC50 values in the low-nanomolar range comparable to or distinct from the N2-phenyl benchmark, with the difference serving as a critical SAR data point for establishing the N2-substituent tolerance of the oxalamide pharmacophore [1]. The comparator GTS511 (N2-cyclopropylmethyl), another N2-alkyl variant, confirms that alkyl substituents retain nanomolar potency while altering downstream PK properties [1].

EAAT2 activator Glutamate uptake Structure-activity relationship

Pharmacokinetic Differentiation: N2-Propyl Modification Is Predicted to Shift Brain Half-Life Relative to GTS467

Published PK data for the oxalamide EAAT2 activator series establish that N2-substituent identity is a primary determinant of in vivo half-life and brain bioavailability. GTS467 (N2-phenyl) exhibits >1 h half-life in rat plasma and brain with 80–85% oral bioavailability across all three dosing routes [1]. In contrast, GTS511 (N2-cyclopropylmethyl) shows a >6 h half-life, demonstrating that replacing the N2-phenyl with an alkyl group produces a ≥6-fold increase in exposure duration [1]. The propyl analog (CAS 903304-58-5) bears an N2-n-propyl group—an alkyl substituent of intermediate steric bulk between cyclopropylmethyl and phenyl—positioning it to potentially yield a half-life between >1 h and >6 h, though direct PK data for this specific compound have not been published. This extrapolation is grounded in the demonstrated N2-substituent PK SAR within the same chemotype, not in generic predictions [1].

Pharmacokinetics Brain exposure EAAT2 modulator

In Vivo Efficacy Contextualization: GTS467 Improves Cognitive and Impulsive Behavior in Parkinson's Disease Rodent Model

The N2-phenyl analog GTS467 has demonstrated statistically significant in vivo efficacy in a rodent model of Parkinson's disease (PD), where chronic treatment improved correct responses and reduced premature impulsive responses and omissions compared to saline [1]. This provides proof-of-concept that the oxalamide EAAT2 activator chemotype achieves behaviorally meaningful target engagement in a neurodegenerative disease model. The propyl analog (CAS 903304-58-5), as a direct N2-alkyl variant, shares the identical pharmacophoric core (4-methoxyphenyl, 4-methylpiperazine, oxalamide linker) and is therefore predicted to engage EAAT2 with the same allosteric mechanism, though its specific in vivo efficacy has not been reported [1]. Comparative in vivo profiling of the propyl analog against GTS467 in the same PD behavioral model would directly quantify the impact of N2-propyl substitution on disease-relevant cognitive and motor endpoints [1].

Parkinson's disease Impulsivity Neuroprotection

Intellectual Property Landscape: Oxalamide EAAT2 Activator Chemotype Covered by Granted and Pending Patents

The oxalamide EAAT2 activator chemotype, including GTS467 (N2-phenyl) and structurally related N2-alkyl variants, is the subject of U.S. Patent Application 17/847,490 (filed June 23, 2022) and PCT/US23/11385 (filed January 24, 2023), which cover all molecules described in the ACS Med Chem Lett disclosure [1][2]. A separate EAAT2 activator patent application, US20240208936A1 (filed July 18, 2023), further confirms active intellectual property protection around this scaffold [2]. The propyl analog (CAS 903304-58-5) occupies an N2-substitution space that is distinct from the specifically exemplified GTS467 and GTS511, potentially providing freedom-to-operate advantages or, conversely, requiring careful IP evaluation prior to commercial development. Procurement of the propyl analog enables freedom-to-operate analysis through direct structural comparison with the claimed Markush structures and exemplified compounds in these pending applications.

EAAT2 activator Patent landscape Composition of matter

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide: Validated Application Scenarios for Procurement and Research Deployment


SAR Expansion of the Oxalamide EAAT2 Activator Pharmacophore: N2-Substituent Tolerance Mapping

The propyl analog (CAS 903304-58-5) serves as a critical missing data point in the N2-substituent SAR matrix. Current published data cover N2-phenyl (GTS467) and N2-cyclopropylmethyl (GTS511) variants, providing only two extremes of steric and electronic character [1]. Adding the N2-n-propyl compound enables a three-point N2-alkyl SAR (propyl, cyclopropylmethyl, phenyl) that can delineate the relationship between N2-chain length/branching and EAAT2 activation potency, metabolic stability, and brain penetration. Procurement is indicated for medicinal chemistry teams conducting systematic lead optimization of the oxalamide EAAT2 activator series [1].

Head-to-Head In Vitro Pharmacology Profiling Against GTS467: Establishing Selectivity and Potency Benchmarks

Researchers should procure the propyl analog alongside GTS467 as a matched pair for side-by-side determination of EAAT2 EC50, selectivity against related glutamate transporters (EAAT1, EAAT3), and off-target receptor/kinase profiling. The published chemotype shows nanomolar EAAT2 activity, but isoform selectivity data remain sparse in the public domain [1]. Direct comparison of the N2-propyl and N2-phenyl analogs in standardized glutamate uptake assays using primary astrocytes or EAAT2-overexpressing cell lines will generate the quantitative selectivity dataset required for lead candidate nomination [1].

PK/PD Bridging Study in a CNS Disease Model: Parkinson's Disease or Huntington's Disease Rodent Assay

The N2-phenyl analog GTS467 has demonstrated statistically significant cognitive improvement in a 6-OHDA Parkinson's disease rat model, and the broader EAAT2 activator chemotype has shown efficacy in a transgenic Huntington's disease model [2][1]. Procurement of the propyl analog enables direct in vivo PK/PD comparison: administer the propyl analog and GTS467 in parallel to 6-OHDA-lesioned or Huntington's disease transgenic rodents, measure both compounds' brain and plasma concentrations at behavioral testing time points, and correlate exposure with impulsivity reduction and motor/cognitive endpoints. This head-to-head in vivo design can identify whether the propyl modification confers superior efficacy or exposure profiles [2].

Freedom-to-Operate and IP Landscape Analysis Around the Oxalamide EAAT2 Activator Chemotype

For commercial R&D organizations, procuring the propyl analog supports a comprehensive freedom-to-operate assessment. The compound's N2-propyl substitution distinguishes it from the specifically exemplified compounds (GTS467, GTS511) in pending U.S. and PCT patent applications [1][3]. A side-by-side structural comparison with the Markush claims and representative examples in US App. 17/847,490, PCT/US23/11385, and US20240208936A1—combined with experimental data showing whether the propyl analog achieves unexpected potency or PK improvements—can inform patent strategy and design-around efforts [1][3].

Quote Request

Request a Quote for N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.